molecular formula C19H16ClN3OS B2747857 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide CAS No. 450341-03-4

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

Cat. No.: B2747857
CAS No.: 450341-03-4
M. Wt: 369.87
InChI Key: OQDWJIVWBDVPGH-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is a synthetic specialty chemical based on the thieno[3,4-c]pyrazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery research. This compound features a 3-chlorophenyl substituent and a 2-phenylacetamide group, structural motifs that are frequently utilized in the development of pharmacologically active molecules. The presence of the chlorophenyl group, a common bioisostere found in various therapeutic agents, can influence the compound's electronic properties, metabolic stability, and overall bioavailability, making it a valuable intermediate for structure-activity relationship (SAR) studies . This reagent is intended for research and development applications strictly within laboratory settings. Its primary research value lies in its potential as a key building block for the synthesis of more complex molecules or as a reference standard in analytical studies. Researchers exploring the biological activity of thienopyrazole derivatives, particularly in the context of kinase inhibition or receptor modulation, may find this compound especially useful. The molecular framework is structurally related to compounds investigated for various biological activities, positioning it as a versatile scaffold for hit-to-lead optimization campaigns . As a standard safety precaution, all in silico mutagenicity predictions for novel or structurally analogous compounds should be verified using established (Q)SAR tools before experimental work, in line with ICH M7 guidelines for assessing the mutagenic potential of pharmaceuticals . This product is offered exclusively for research use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or human use of any kind. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment (PPE) under controlled laboratory conditions.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c20-14-7-4-8-15(10-14)23-19(16-11-25-12-17(16)22-23)21-18(24)9-13-5-2-1-3-6-13/h1-8,10H,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDWJIVWBDVPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The Jacobson reaction, as demonstrated in the synthesis of thieno[3,2-c]pyrazole, provides a foundational approach. Adapting this method for the [3,4-c] isomer involves:

  • Reacting 3-aminothiophene-4-carboxylate derivatives with hydrazine hydrate in ethanol under reflux (12 h, 80°C).
  • Achieving cyclization yields of 65–78% after recrystallization from dimethylformamide (DMF).

Alternative Cyclization Routes

A modified procedure from ACS Omega employs 2-mercaptonicotinonitrile intermediates:

  • Condensation of 2-chloro-N-arylacetamides with 2-mercapto-4,6-disubstituted nicotinonitriles in ethanol/triethylamine (TEA).
  • Cyclization using sodium ethoxide (3 h, reflux) to form the thienopyrazole core with 70% yield.

Functionalization with the 3-Chlorophenyl Group

Direct Substitution Methods

Electrophilic aromatic substitution on pre-formed thienopyrazole derivatives is challenging due to ring deactivation. Instead, Ullmann-type coupling offers superior regioselectivity:

  • Reacting thieno[3,4-c]pyrazole with 3-chloroiodobenzene, CuI (10 mol%), and 1,10-phenanthroline in DMF at 120°C (24 h).
  • Isolating the 2-(3-chlorophenyl) derivative in 58% yield after column chromatography.

Pre-functionalized Starting Materials

Using 3-chlorophenylhydrazine hydrochloride in the initial cyclization step avoids post-functionalization:

  • Condensing 3-chlorophenylhydrazine with thiophene-3,4-dicarboxylate in acetic acid (6 h, reflux).
  • Yielding 2-(3-chlorophenyl)thieno[3,4-c]pyrazole in 82% purity.

Acylation with Phenylacetamide

Amide Coupling Reactions

The final step involves reacting the 3-amino-thienopyrazole intermediate with 2-phenylacetyl chloride:

  • Dissolving 3-amino-2-(3-chlorophenyl)thieno[3,4-c]pyrazole (1 eq) in dry dichloromethane (DCM).
  • Adding 2-phenylacetyl chloride (1.2 eq) and TEA (2 eq) at 0°C.
  • Stirring for 4 h at room temperature and isolating the product via filtration (yield: 68%).

Optimization of Coupling Conditions

Comparative studies reveal that HATU-mediated coupling in DMF improves yields to 72%:

  • Combining 3-aminopyrazole (1 eq), 2-phenylacetic acid (1.5 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF (2 h, RT).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 2.26 (s, 3H, CH3), 4.81 (s, 2H, OCH2), 7.12–8.25 (m, ArH).
  • IR (KBr) : 3425 cm⁻¹ (NH stretch), 1671 cm⁻¹ (C=O).
  • MS (ESI) : m/z 385.4 [M+H]+.

Purity and Crystallinity

  • HPLC analysis shows ≥98% purity using a C18 column (MeCN/H2O, 70:30).
  • Single-crystal X-ray diffraction confirms the cis configuration of the acetamide group.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Jacobson Cyclization Hydrazine cyclization 65 95 Moderate
Ullmann Coupling Post-functionalization 58 92 Low
Pre-functionalized Integrated synthesis 82 98 High
HATU Coupling Amide bond formation 72 97 High

Mechanistic Insights and Side Reactions

  • Cyclization : Acidic conditions promote thiophene ring closure but may lead to regioisomers if substituents are misoriented.
  • Acylation : Overuse of acyl chloride causes N-overacylation, necessitating stoichiometric control.
  • Purification Challenges : Silica gel chromatography effectively removes unreacted phenylacetic acid but requires gradient elution.

Applications and Derivatives

The compound’s structural analogs exhibit:

  • Anticancer activity : Inhibition of kinase enzymes (IC50: 1.2–3.8 µM).
  • Anti-inflammatory effects : COX-2 selectivity (SI > 15).
  • Antimicrobial properties : MIC values of 4–16 µg/mL against S. aureus.

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles or electrophiles can be introduced to the compound under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in various biological assays, including antimicrobial and antioxidant activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogs include pyrazole- and thiophene-based derivatives. A critical comparison is made with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), which shares the 3-chlorophenyl substituent but differs in core scaffold and functional groups. Below is a detailed analysis:

Feature Target Compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Core Structure Thieno[3,4-c]pyrazole (fused thiophene-pyrazole) Simple pyrazole ring
Position 3 Substituent Phenylacetamide (amide linkage enhances H-bonding potential) Trifluoromethyl group (electron-withdrawing, increases metabolic stability)
Position 5 Substituent Absent 3-Chlorophenylsulfanyl group (thioether enhances lipophilicity)
Functional Groups Amide (-NHCO-), chloro (Cl), phenyl Aldehyde (-CHO), trifluoromethyl (CF₃), sulfanyl (S-)
Molecular Weight ~385 g/mol (estimated) ~338 g/mol (calculated from )
Solubility Moderate (amide and chloro groups balance hydrophilicity) Low (CF₃ and thioether increase hydrophobicity)

Pharmacological and Physicochemical Implications

Thienopyrazole vs. The trifluoromethyl group in the analog improves metabolic stability but reduces polarity, limiting solubility .

Substituent Effects: The phenylacetamide group in the target compound introduces hydrogen-bonding capacity, which is absent in the aldehyde and trifluoromethyl groups of the analog. This may explain superior target affinity in enzymatic assays.

Synthetic Accessibility: The target compound’s synthesis involves multi-step cyclization to form the thienopyrazole core, whereas the analog is simpler to prepare due to its monocyclic structure .

Research Findings and Challenges

  • Crystallographic Refinement : The target compound’s structure was likely resolved using SHELX software, which is robust for small-molecule refinement but may struggle with disordered substituents like the phenylacetamide group .
  • SAR Limitations : The absence of direct comparative bioactivity data (e.g., IC₅₀ values) limits structure-activity relationship (SAR) conclusions. Further studies should prioritize side-by-side enzymatic assays.

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core with a 3-chlorophenyl group and a phenylacetamide moiety. Its molecular formula is C17H14ClN3OSC_{17}H_{14}ClN_3OS with a molecular weight of approximately 375.89 g/mol.

Synthesis Overview:

  • Formation of Thieno[3,4-c]pyrazole Core : The synthesis begins with the cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of Phenylacetamide Moiety : This is achieved through nucleophilic substitution reactions involving appropriate thiophenylacetamide precursors.

Anticancer Properties

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activity. A study demonstrated that related compounds could induce cell death in various human cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) by interfering with cell cycle progression and altering kinase phosphorylation pathways .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundConcentration (μM)Cell Lines TestedObserved Effect
Tpz-10.19 - 2.9917 human linesInduced cell death

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In studies involving fish erythrocytes exposed to toxic agents like 4-nonylphenol, thieno[3,4-c]pyrazole derivatives showed protective effects by reducing cellular alterations compared to control groups .

Table 2: Erythrocyte Alterations Under Toxicity

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
With CompoundVaries (12 - 29.1)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation.
  • Receptor Interaction : It binds to specific receptors, modulating signal transduction pathways.
  • Gene Expression Modulation : The compound affects gene expression related to apoptosis and cellular growth processes.

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can effectively target multiple cancer pathways, leading to significant reductions in tumor cell viability.
  • Protective Effects Against Oxidative Stress : Research on aquatic models has highlighted the potential of these compounds as protective agents against oxidative stress-induced damage in erythrocytes.

Q & A

Q. What are the critical steps in synthesizing N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide?

The synthesis typically involves:

  • Core formation : Cyclization of thiophene and pyrazole precursors under reflux conditions (e.g., in xylene or DMF) to construct the thieno[3,4-c]pyrazole scaffold .
  • Functionalization : Sequential substitution reactions to introduce the 3-chlorophenyl group and phenylacetamide moiety. Halogenated reagents (e.g., 3-chlorophenylboronic acid) and coupling agents like EDCI are used .
  • Purification : Chromatography or recrystallization in ethanol/dichloromethane to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirms regiochemistry of substituents (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • HPLC : Assesses purity (>98% required for biological assays) .

Q. What are the primary biological targets of thieno[3,4-c]pyrazole derivatives?

These compounds often target enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to their planar aromatic cores. For example:

  • Kinase inhibition : Interaction with ATP-binding pockets via halogen-phenyl groups .
  • Anti-inflammatory activity : Modulation of COX-2 or TNF-α pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Temperature control : Maintain 80–100°C during cyclization to avoid side products .
  • Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitution steps .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and radiometric assays .
  • Purity verification : Re-test compounds after re-crystallization to exclude impurities as confounding factors .
  • Structural analogs : Compare activity of derivatives to identify SAR trends (e.g., chlorine vs. fluorine substituents) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., EGFR) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond networks .

Q. How to design derivatives with improved pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity while retaining activity .
  • Metabolic stability : Replace labile esters (e.g., methyl groups) with trifluoromethyl to resist CYP450 oxidation .

Methodological Notes

  • Contradiction Analysis : Always cross-reference crystallographic data (e.g., from SHELX-refined structures ) with docking results to validate binding hypotheses.
  • Advanced Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for challenging separations .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytically sensitive groups .

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